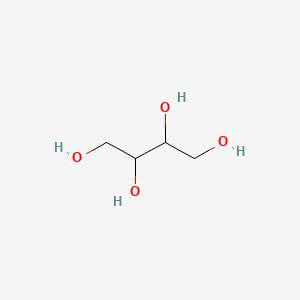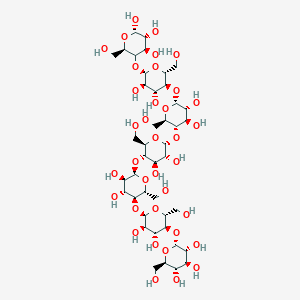
Eldelin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Eldelin involves multiple steps, starting from simpler organic molecules. One common synthetic route involves the use of diethoxymethane and ethanamine, N-[(3,5-dichlorophenyl)methylene]-2,2-diethoxy- as starting materials . The reaction conditions typically include the use of organic solvents such as methanol, ethanol, and dimethyl sulfoxide (DMSO), and the reactions are carried out under controlled temperatures and pressures to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound involves large-scale extraction from Delphinium plants, followed by purification processes. The plants are harvested, dried, and then subjected to solvent extraction using organic solvents like methanol or ethanol. The crude extract is then purified using techniques such as column chromatography to isolate this compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
Eldelin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert this compound into simpler compounds or modify its functional groups.
Substitution: this compound can undergo substitution reactions where one of its functional groups is replaced by another group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield various oxidized derivatives, while reduction can produce simpler alkaloid compounds .
Scientific Research Applications
Eldelin has a wide range of scientific research applications:
Chemistry: this compound is used as a model compound in studies of alkaloid synthesis and reaction mechanisms.
Biology: It is studied for its biological activities, including its analgesic and anti-inflammatory effects.
Industry: This compound is used in the development of pain-relief medications and anti-inflammatory drugs.
Mechanism of Action
Eldelin exerts its effects through multiple mechanisms. It interacts with molecular targets such as enzymes and receptors involved in pain and inflammation pathways. The exact molecular targets and pathways are still under investigation, but it is known that this compound modulates the activity of certain neurotransmitters and inflammatory mediators, leading to its analgesic and anti-inflammatory effects .
Comparison with Similar Compounds
Eldelin is unique among diterpene alkaloids due to its specific structure and biological activities. Similar compounds include:
Aconitine: Another diterpene alkaloid with analgesic properties, but with a different molecular structure and toxicity profile.
Mesaconitine: Similar to aconitine, but with variations in its chemical structure that affect its biological activity.
Hypaconitine: Another related compound with analgesic and anti-inflammatory effects, but differing in its potency and mechanism of action.
This compound stands out due to its specific combination of analgesic and anti-inflammatory properties, making it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C27H41NO8 |
|---|---|
Molecular Weight |
507.6 g/mol |
IUPAC Name |
[(1R,2S,3S,4S,5R,6S,8R,12R,13S,16R,19S,20R,21S)-14-ethyl-2-hydroxy-4,6,19-trimethoxy-16-methyl-9,11-dioxa-14-azaheptacyclo[10.7.2.12,5.01,13.03,8.08,12.016,20]docosan-21-yl] acetate |
InChI |
InChI=1S/C27H41NO8/c1-7-28-12-23(3)9-8-17(32-5)26-20(23)21(36-14(2)29)27(22(26)28)25(34-13-35-27)11-16(31-4)15-10-24(26,30)19(25)18(15)33-6/h15-22,30H,7-13H2,1-6H3/t15-,16+,17+,18+,19+,20-,21+,22+,23+,24+,25-,26-,27+/m1/s1 |
InChI Key |
DTTPWCNKTMQMTE-BMUWFMLFSA-N |
Isomeric SMILES |
CCN1C[C@@]2(CC[C@@H]([C@@]34[C@@H]2[C@@H]([C@]5([C@H]31)[C@]6(C[C@@H]([C@H]7C[C@@]4([C@@H]6[C@H]7OC)O)OC)OCO5)OC(=O)C)OC)C |
Canonical SMILES |
CCN1CC2(CCC(C34C2C(C5(C31)C6(CC(C7CC4(C6C7OC)O)OC)OCO5)OC(=O)C)OC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Sodium 3-[[4-[(2,4-diamino-5-methylphenyl)-diazenyl]phenyl]hydrazinylidene]-6-oxocyclohexa-1,4-diene-1-carboxylate](/img/structure/B10825410.png)

![5-[(1R,2S,4R,5R,6R,7R,10S,11S,14S)-5,14-dihydroxy-7,11-dimethyl-3-oxapentacyclo[8.8.0.02,4.02,7.011,16]octadecan-6-yl]pyran-2-one](/img/structure/B10825418.png)

![1-[4-methoxy-2-[(2S,3S,4S,5S,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]ethanone](/img/structure/B10825431.png)

![5-[(1R,2S,4R,6R,10S,11S,16R)-5,14-dihydroxy-7,11-dimethyl-3-oxapentacyclo[8.8.0.02,4.02,7.011,16]octadecan-6-yl]pyran-2-one](/img/structure/B10825455.png)

![(Z)-4-[(1S,2S,8R,19R)-10,12-dihydroxy-8,21,21-trimethyl-5-(3-methylbut-2-enyl)-8-(4-methylpent-3-enyl)-14,18-dioxo-3,7,20-trioxahexacyclo[15.4.1.02,15.02,19.04,13.06,11]docosa-4(13),5,11,15-tetraen-19-yl]-2-methylbut-2-enoic acid](/img/structure/B10825463.png)

![acetic acid;(4S)-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-6-amino-1-[(2S)-2-[[(2S)-1-(carboxymethylamino)-3-methyl-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxohexan-2-yl]amino]-2-oxoethyl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-5-oxopentanoic acid](/img/structure/B10825475.png)

![acetic acid;(2R)-2-[[(2S)-1-[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-(diaminomethylideneamino)-2-[[2-(methylamino)acetyl]amino]pentanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]propanoic acid](/img/structure/B10825502.png)

